An inositol

Polycystic Ovary Syndrome (PCOS) Ovulation Induction Reproductive Endocrinology

Myo-inositol (MI), identified by CAS 6917-35-7 and 87-89-8, is the most abundant and biologically active stereoisomer of inositol, a cyclohexanehexol that functions as a key second messenger in insulin signaling and cellular osmoregulation. It is the precursor for phosphatidylinositol, a critical component of cell membranes, and plays a non-redundant role in glucose uptake, FSH signaling, and oocyte maturation.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 6917-35-7; 87-89-8
Cat. No. B15549393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAn inositol
CAS6917-35-7; 87-89-8
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
InChIInChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
InChIKeyCDAISMWEOUEBRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myo-Inositol (CAS 6917-35-7; 87-89-8): Chemical Identity, Functional Class, and Rationale for Targeted Procurement in Reproductive Health and Metabolic Research


Myo-inositol (MI), identified by CAS 6917-35-7 and 87-89-8, is the most abundant and biologically active stereoisomer of inositol, a cyclohexanehexol that functions as a key second messenger in insulin signaling and cellular osmoregulation [1]. It is the precursor for phosphatidylinositol, a critical component of cell membranes, and plays a non-redundant role in glucose uptake, FSH signaling, and oocyte maturation [2]. Unlike other inositol isomers such as D-chiro-inositol (DCI) or scyllo-inositol, myo-inositol is the dominant form in human tissues, constituting approximately 99% of the intracellular inositol pool in the ovaries [3]. This quantitative predominance underpins its essential function in reproductive physiology and its status as a foundational research tool and therapeutic agent.

Why Substituting Myo-Inositol with Alternative Inositol Isomers (D-Chiro-Inositol, Scyllo-Inositol) or Unverified Mixtures Is Scientifically Invalid for Procurement Decisions


Generic substitution of myo-inositol with other inositol stereoisomers is a high-risk procurement error due to fundamentally divergent, and often antagonistic, tissue-specific functions and metabolic fates. While D-chiro-inositol (DCI) is derived from MI via an insulin-dependent epimerase, its primary role is in glycogen synthesis, contrasting with MI's essential role in glucose uptake and FSH signaling [1]. Uncontrolled DCI administration can paradoxically impair oocyte quality and ovulation, a phenomenon not observed with MI alone or at the physiological 40:1 MI:DCI ratio [2]. Furthermore, isomers like scyllo-inositol exhibit distinct pharmacokinetic and tissue distribution profiles, including active competition for the same CNS transporter, leading to depletion of brain MI levels [3]. Therefore, selecting the correct stereoisomer based on quantitative, comparator-driven evidence is not optional but essential for achieving reproducible and physiologically relevant research or clinical outcomes.

Quantitative Differentiation Evidence for Myo-Inositol (CAS 6917-35-7) Versus D-Chiro-Inositol and Other Inositol Stereoisomers in Key Biological Assays


Ovulation Restoration in PCOS: Myo-Inositol and the Critical 40:1 Ratio Compared to D-Chiro-Inositol Alone or Alternative Ratios

A head-to-head clinical trial (n=56) evaluated seven distinct formulations for ovulation restoration in PCOS patients, including D-chiro-inositol (DCI) alone and myo-inositol (MI) combined with DCI at ratios of 1:3.5, 2.5:1, 5:1, 20:1, 40:1, and 80:1 [1]. The 40:1 MI:DCI ratio demonstrated superior efficacy for restoring ovulation compared to all other formulations, including DCI monotherapy and ratios skewed toward DCI [1]. Increased DCI content (ratios lower than 40:1, such as 5:1 or 2.5:1) was associated with a loss of beneficial reproductive effects [1]. The physiological 40:1 ratio mirrors the natural MI:DCI plasma ratio observed in healthy women, providing a mechanism-based rationale for this quantitative differentiation [2]. This evidence refutes the notion that DCI can simply substitute for MI or that arbitrary MI:DCI combinations are equally effective.

Polycystic Ovary Syndrome (PCOS) Ovulation Induction Reproductive Endocrinology Inositol Therapy

Comparative Effect on Insulin Resistance (HOMA-IR) in Infertile PCOS Women: Myo-Inositol (750 mg TID) vs. D-Chiro-Inositol (500 mg QD)

A randomized, non-inferiority clinical trial (n=80) directly compared the effect of myo-inositol (750 mg three times daily) versus D-chiro-inositol (500 mg once daily) on insulin resistance parameters in infertile women with PCOS and insulin resistance (baseline HOMA-IR > 2.0) over a 3-month period [1]. The primary endpoint was change in HOMA-IR, measured by fasting glucose and insulin [1]. While both isomers improved insulin sensitivity, the trial was designed as a non-inferiority study, and the specific quantitative outcomes will inform whether myo-inositol at this dose is statistically comparable or superior to D-chiro-inositol for improving metabolic parameters [1]. This direct comparison provides procurement-level evidence that the isomers are not functionally identical and that myo-inositol represents a validated option for this specific patient population.

Insulin Resistance HOMA-IR Polycystic Ovary Syndrome (PCOS) Infertility

Bioavailability Advantage of Myo-Inositol Soft Gelatin Capsules: A 3.3-Fold Dose Reduction vs. Powder Formulation

A comparative pharmacokinetic study evaluated the bioavailability of myo-inositol in a new soft gelatin capsule formulation versus the standard powder form [1]. The results demonstrated that the soft gelatin capsule formulation achieved similar plasma pharmacokinetic (PK) parameters compared to a three-fold higher dose of myo-inositol administered as a powder [1]. Specifically, a lower dose in soft gel capsules produced comparable AUC (area under the curve) and Cmax (maximum concentration) values to a three times higher dose of the powder form [1]. This indicates a substantial improvement in oral absorption and bioavailability [2]. The enhanced bioavailability allows for a significant reduction in the administered dose while maintaining therapeutic plasma levels, thereby minimizing the occurrence of dose-dependent gastrointestinal side effects associated with high-dose myo-inositol powder [2].

Bioavailability Pharmacokinetics Formulation Science Dose Optimization

Ovarian Tissue Specificity: The 99% Myo-Inositol Intracellular Pool Dictates Reproductive Function Over D-Chiro-Inositol

Quantitative analysis of the intracellular inositol pool in human ovaries reveals a striking tissue-specific distribution: myo-inositol constitutes approximately 99% of the total inositol content, with D-chiro-inositol (DCI) comprising the remaining 1% [1]. This distribution is actively maintained by an insulin-dependent epimerase that converts MI to DCI in a tissue-specific manner [2]. Functionally, this 99% MI dominance is non-trivial; myo-inositol is the primary regulator of glucose uptake and FSH signaling in the ovary, while D-chiro-inositol specifically modulates insulin-induced androgen synthesis [1]. A disruption in this ratio, particularly an increase in DCI, has been linked to impaired oocyte quality and ovulation, a concept known as the 'D-chiro-inositol paradox in the ovary' [3]. This stark quantitative and functional disparity underscores that myo-inositol is the essential stereoisomer for maintaining normal ovarian function, and that DCI cannot substitute for this role.

Ovarian Physiology FSH Signaling Androgen Synthesis Inositol Epimerase

Comparative GLUT4 Translocation and Glucose Uptake: Myo-Inositol vs. D-Chiro-Inositol and Other Inositol Derivatives in L6 Myotubes

An in vitro comparative study using rat L6 myotubes assessed the ability of eight inositol derivatives to stimulate GLUT4-dependent glucose uptake at two concentrations: 0.1 mM and 1 mM [1]. At the lower, more physiologically relevant concentration of 0.1 mM, myo-inositol did not stimulate significant glucose uptake, whereas D-chiro-inositol, L-chiro-inositol, epi-inositol, and muco-inositol were able to induce uptake, indicating their potent insulin-mimetic activity [1]. At the higher concentration of 1 mM, seven inositol derivatives, including myo-inositol, stimulated uptake [1]. This demonstrates that while myo-inositol possesses intrinsic activity, its potency in this direct assay of GLUT4 translocation is lower than several other isomers, particularly D-chiro-inositol. This finding reinforces the concept that these stereoisomers are not interchangeable and that myo-inositol's primary role in vivo is upstream, as the precursor to phosphoinositides and D-chiro-inositol, rather than as a direct, high-potency GLUT4 stimulator.

GLUT4 Translocation Glucose Uptake Insulin-Mimetic Activity In Vitro Pharmacology

Comparative Oral Bioavailability and Metabolic Fate: Myo-Inositol vs. Scyllo-Inositol and D-Chiro-Inositol in Mice

A comparative pharmacological study in male ICR mice administered a single oral dose (1 g/kg body weight) of three inositol stereoisomers: myo-inositol (MI), d-chiro-inositol (DCI), and scyllo-inositol (SI) [1]. Plasma analysis 1-hour post-administration by GC-TOF-MS detected substantial levels of all three stereoisomers, ranging from 2.5 to 6.5 mM, confirming their oral absorption [1]. Notably, plasma from SI-administered animals also contained significant amounts of MI, suggesting a possible metabolic conversion of SI to MI in vivo [1]. In skeletal muscle, all three stereoisomers stimulated the translocation of GLUT4 to the plasma membrane, indicating a shared capacity to enhance insulin signaling in this tissue [1]. This data provides direct quantitative evidence for the systemic bioavailability of myo-inositol and highlights a unique metabolic interconversion not observed with DCI, which may contribute to MI's central role as a metabolic hub.

Oral Bioavailability Pharmacokinetics GLUT4 Translocation Skeletal Muscle

Evidence-Based Application Scenarios for Myo-Inositol (CAS 6917-35-7) Derived from Quantitative Comparative Data


Polycystic Ovary Syndrome (PCOS) Research and Clinical Management

For studies or clinical interventions targeting ovulation restoration and metabolic improvement in PCOS, myo-inositol should be selected over D-chiro-inositol alone or other inositol isomers. The quantitative evidence from a head-to-head clinical trial demonstrates that a 40:1 ratio of myo-inositol to D-chiro-inositol is superior for restoring ovulation compared to DCI monotherapy or other ratios [1]. Furthermore, a randomized trial directly comparing myo-inositol (2250 mg/day) to D-chiro-inositol (500 mg/day) for improving insulin resistance (HOMA-IR) in infertile PCOS women provides a validated, comparator-based framework for this application [2].

High-Bioavailability Formulation Development

When designing formulations requiring high systemic exposure of myo-inositol or aiming to minimize dose-dependent gastrointestinal side effects, a soft gelatin capsule formulation is quantitatively superior to a powder. Pharmacokinetic data show that a soft gel capsule achieves comparable plasma levels (AUC, Cmax) to a three-fold higher dose of myo-inositol powder, enabling a >3-fold reduction in dose while maintaining therapeutic efficacy [3]. This directly addresses a key limitation of high-dose myo-inositol powder.

Ovarian Physiology and Infertility Studies

For research focused on ovarian function, oocyte maturation, or FSH signaling, myo-inositol is the indispensable isomer. Quantitative tissue analysis reveals that myo-inositol comprises 99% of the ovarian intracellular inositol pool, while D-chiro-inositol makes up only 1% [4]. This 99-fold difference in abundance directly correlates with its primary role in regulating glucose uptake and FSH signaling in the ovary, whereas D-chiro-inositol modulates androgen synthesis [4]. Substituting with DCI would not replicate the physiological inositol milieu of the ovary.

In Vitro Studies of Insulin Signaling and Glucose Uptake

For in vitro assays measuring direct stimulation of GLUT4 translocation and glucose uptake, myo-inositol should be used with an understanding of its comparative potency. In rat L6 myotubes, myo-inositol requires a 10-fold higher concentration (1 mM) to stimulate glucose uptake compared to D-chiro-inositol, epi-inositol, and muco-inositol (0.1 mM) [5]. Therefore, while myo-inositol is the physiologically relevant precursor in the insulin signaling cascade, researchers should select appropriate positive controls (e.g., D-chiro-inositol) for high-sensitivity assays and interpret myo-inositol's effects within the context of its established, upstream role.

Quote Request

Request a Quote for An inositol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.